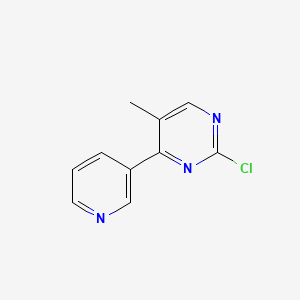
2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at position 2, a methyl group at position 5, and a pyridin-3-yl group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine typically involves the reaction of 2-chloro-5-methylpyridine with appropriate reagents to introduce the pyrimidine ring. One common method involves the cyclization of 2-chloro-5-methylpyridine with formamide and ammonium acetate under reflux conditions . Another approach includes the use of 2-chloro-5-methylpyridine as a starting material, which is then reacted with various amines and aldehydes to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
科学研究应用
2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Material Science: It is utilized in the synthesis of advanced materials with specific properties for industrial applications.
作用机制
The mechanism of action of 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary based on the derivative and its intended use .
相似化合物的比较
Similar Compounds
2-Chloro-5-methylpyridine: A precursor in the synthesis of 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine.
4-Chloro-5-methylpyrimidine: Another pyrimidine derivative with similar structural features.
2-Chloro-4,6-dimethylpyrimidine: A related compound with additional methyl groups on the pyrimidine ring.
Uniqueness
This compound is unique due to the presence of both pyridine and pyrimidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
IUPAC Name |
2-chloro-5-methyl-4-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-5-13-10(11)14-9(7)8-3-2-4-12-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXQNCYVIWONQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
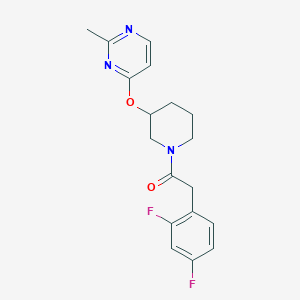
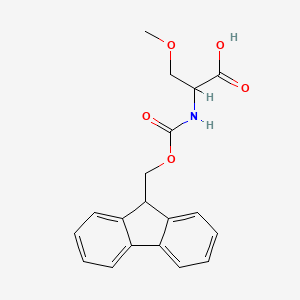

![N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2692570.png)
![ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2692574.png)
![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid](/img/new.no-structure.jpg)
![4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B2692576.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2692577.png)
![(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2692578.png)
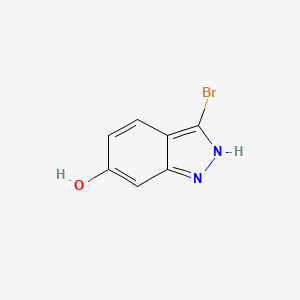
![6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2692582.png)
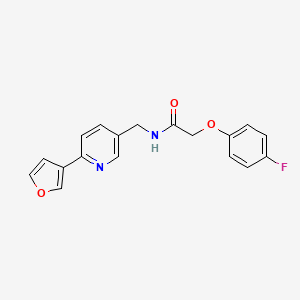
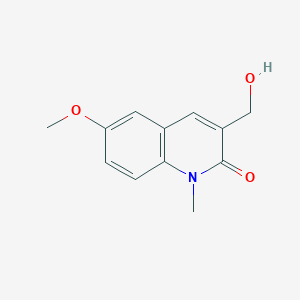
![N-(2,3-dimethoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2692587.png)
